

Application Notes and Protocols for Inducing Ferroptosis with Ferrous Ion

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Compound of Interest				
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These application notes provide a comprehensive guide to inducing ferroptosis in vitro using **ferrous ion**s (Fe²⁺). Detailed protocols for cell treatment and subsequent analysis of key ferroptotic markers are outlined to facilitate the study of this iron-dependent form of regulated cell death.

Introduction to Ferrous Ion-Induced Ferroptosis

Ferroptosis is a non-apoptotic form of cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS)[1][2]. The process is initiated by an increase in the intracellular labile iron pool (LIP), which participates in the Fenton reaction, generating highly reactive hydroxyl radicals[3][4][5]. These radicals trigger a cascade of lipid peroxidation, leading to membrane damage and eventual cell death[6][7]. Direct administration of **ferrous ions**, such as in the form of ferrous sulfate (FeSO₄), can effectively increase the LIP and induce ferroptosis, providing a straightforward model to study its mechanisms and identify potential therapeutic targets[3].

Signaling Pathways in Ferrous Ion-Induced Ferroptosis

The induction of ferroptosis by **ferrous ion**s primarily involves the iron-dependent production of ROS and subsequent lipid peroxidation. The core mechanism is the Fenton reaction, where

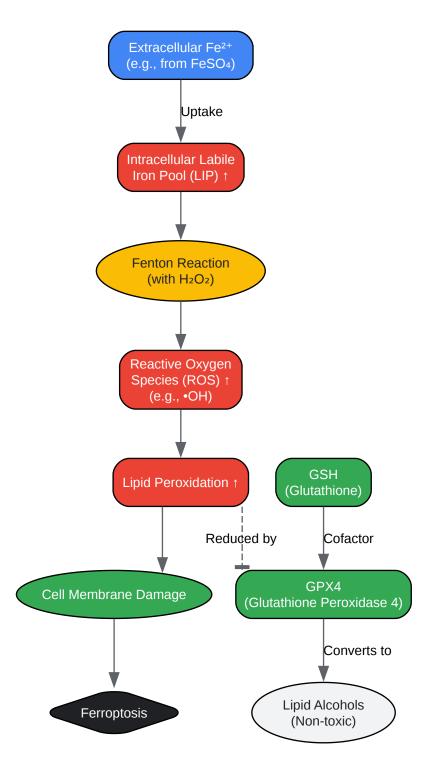


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ferrous iron (Fe²⁺) reacts with hydrogen peroxide (H₂O₂) to produce a hydroxyl radical (•OH), a highly reactive ROS. This initiates a chain reaction of lipid peroxidation, particularly affecting polyunsaturated fatty acids (PUFAs) in cell membranes. This leads to membrane damage and cell death. The cell has endogenous antioxidant systems to counteract this process, primarily the glutathione (GSH)-dependent enzyme glutathione peroxidase 4 (GPX4), which reduces lipid hydroperoxides to non-toxic lipid alcohols[3][5]. An overload of **ferrous ion**s can overwhelm this protective mechanism, leading to ferroptosis.





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Figure 1: Signaling pathway of **ferrous ion**-induced ferroptosis.

Experimental Protocols



The following protocols provide a general framework for inducing ferroptosis with ferrous sulfate and assessing key markers. Optimization for specific cell lines and experimental conditions is recommended.

Protocol 1: Induction of Ferroptosis with Ferrous Sulfate (FeSO₄)

This protocol describes the general procedure for treating adherent cancer cell lines with ferrous sulfate to induce ferroptosis.

Materials:

- Cancer cell lines (e.g., HT-1080, A549, HepG2)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
- Sterile phosphate-buffered saline (PBS)
- Multi-well plates (6, 24, or 96-well)
- Incubator (37°C, 5% CO₂)
- Ferrostatin-1 (Fer-1) (optional, as a ferroptosis inhibitor control)
- Deferoxamine (DFO) (optional, as an iron chelator control)

Procedure:

- Cell Seeding: Seed cells in a multi-well plate at a density that will allow them to reach 70-80% confluency at the time of treatment. Incubate overnight to allow for cell attachment.
- Compound Preparation:
 - Prepare a fresh stock solution of FeSO₄·7H₂O in sterile water or culture medium immediately before use to minimize oxidation.



- \circ Prepare a series of dilutions of the FeSO₄ stock solution in complete culture medium to achieve the desired final concentrations. A starting range of 10 μ M to 1 mM is recommended for dose-response experiments.
- \circ For inhibitor controls, pre-treat cells with Fer-1 (e.g., 1 μ M) or DFO (e.g., 100 μ M) for 1-2 hours before adding FeSO₄.

Cell Treatment:

- Carefully remove the old medium from the wells.
- Add the medium containing the different concentrations of FeSO₄ or control solutions.
- Incubation: Incubate the plates for a predetermined time course (e.g., 6, 12, 24, or 48 hours).
 The optimal incubation time should be determined empirically.
- Assessment of Cell Viability: After incubation, assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay to determine the effective concentration of FeSO₄.

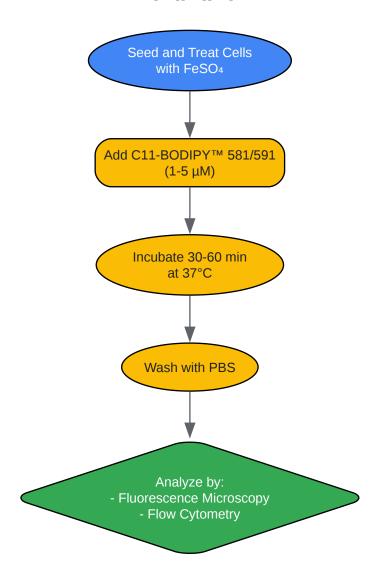
Quantitative Data Summary:

Cell Line	Iron Source	Concentration Range	Incubation Time	Outcome
HT-1080	Ferrous ammonium sulfate	1 mM	2 hours	Positive control for labile iron increase[8]
HepG2	Ferric ammonium citrate	100 μM - 1000 μM	24 - 48 hours	Iron overload model establishment[9]
E. coli	Ferrous sulfate	1 mM - 2 mM	180 minutes	Induction of ferroptosis

Protocol 2: Detection of Lipid Peroxidation with C11-BODIPY™ 581/591



This protocol measures the accumulation of lipid ROS, a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY™ 581/591[10][11][12].



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Figure 2: Workflow for C11-BODIPY™ 581/591 staining.

Materials:

- Cells treated with FeSO₄ as described in Protocol 1
- C11-BODIPY™ 581/591 stock solution (e.g., 10 mM in DMSO)
- · Complete cell culture medium or PBS



Fluorescence microscope or flow cytometer

Procedure:

- Probe Loading: 30-60 minutes before the end of the FeSO₄ treatment, add C11-BODIPY™ 581/591 to the culture medium at a final concentration of 1-5 μM.
- Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
- Washing: Remove the probe-containing medium and wash the cells twice with PBS.
- Analysis:
 - Fluorescence Microscopy: Add fresh PBS or imaging buffer and immediately visualize the cells. The unoxidized probe fluoresces red, while the oxidized form fluoresces green.
 - Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze immediately. The
 oxidized probe is detected in the green channel (e.g., FITC), and the reduced probe in the
 red channel (e.g., PE-Texas Red). The ratio of green to red fluorescence intensity
 indicates the level of lipid peroxidation.

Protocol 3: Malondialdehyde (MDA) Assay

This protocol quantifies malondialdehyde, a stable product of lipid peroxidation, as an indicator of ferroptosis[13][14][15].

Materials:

- Cells treated with FeSO₄ as described in Protocol 1
- RIPA lysis buffer with protease inhibitors
- BCA protein assay kit
- MDA assay kit (Thiobarbituric Acid Reactive Substances TBARS based)
- Microplate reader

Procedure:

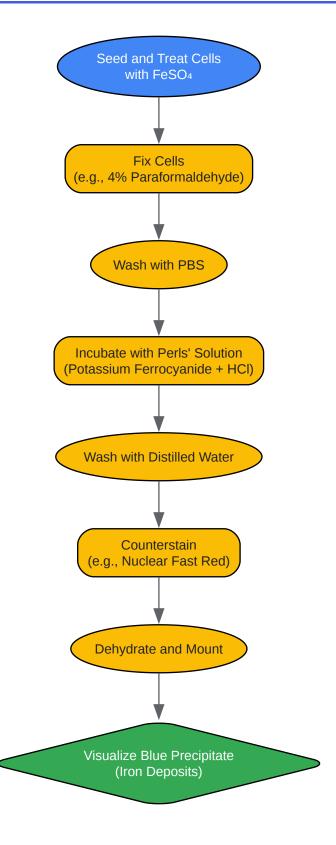


- Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
- Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
- MDA Reaction: Perform the MDA assay according to the manufacturer's instructions. This
 typically involves reacting the cell lysate with thiobarbituric acid (TBA) at high temperature
 (e.g., 95°C) to form a colored product.
- Measurement: Measure the absorbance of the resulting product at the specified wavelength (usually around 532 nm) using a microplate reader.
- Data Analysis: Calculate the MDA concentration based on a standard curve and normalize to the protein concentration of each sample.

Protocol 4: Prussian Blue Staining for Intracellular Iron

This protocol visualizes the accumulation of ferric iron (Fe³⁺) in cells, a key feature of iron overload in ferroptosis[11][16][17][18][19][20].





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Figure 3: Workflow for Prussian Blue staining.



Materials:

- Cells grown on coverslips and treated with FeSO₄
- 4% Paraformaldehyde (PFA) in PBS
- Perls' Solution: Equal parts of fresh 2% potassium ferrocyanide and 2% hydrochloric acid
- Nuclear Fast Red solution (for counterstaining)
- Distilled water
- Ethanol series (for dehydration)
- Xylene or a xylene substitute
- · Mounting medium

Procedure:

- Cell Fixation: After treatment, wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
- Washing: Wash the fixed cells three times with distilled water.
- Staining: Incubate the cells with freshly prepared Perls' Solution for 20-30 minutes at room temperature.
- Washing: Wash the cells thoroughly with distilled water.
- Counterstaining: Incubate the cells with Nuclear Fast Red solution for 5 minutes.
- Washing: Wash briefly with distilled water.
- Dehydration and Mounting: Dehydrate the cells through a graded series of ethanol, clear with xylene, and mount the coverslips onto microscope slides using a suitable mounting medium.



 Visualization: Observe the cells under a bright-field microscope. Iron deposits will appear as blue precipitates.

Protocol 5: Glutathione (GSH) Assay

This protocol measures the intracellular levels of reduced glutathione (GSH), which are expected to decrease during ferroptosis[1][7][21].

Materials:

- Cells treated with FeSO₄ as described in Protocol 1
- GSH assay kit (colorimetric or fluorometric)
- Lysis buffer provided with the kit
- Microplate reader

Procedure:

- Cell Lysis: After treatment, harvest the cells and lyse them according to the GSH assay kit manufacturer's protocol.
- Protein Quantification: Determine the protein concentration of the cell lysates for normalization.
- GSH Measurement: Perform the GSH assay according to the manufacturer's instructions.
 This typically involves a reaction that produces a colored or fluorescent product in proportion to the amount of GSH.
- Measurement: Read the absorbance or fluorescence using a microplate reader at the specified wavelength.
- Data Analysis: Calculate the GSH concentration based on a standard curve and normalize to the protein concentration of each sample.

Troubleshooting and Interpretation of Results



- High background in C11-BODIPY™ staining: Ensure complete removal of the probecontaining medium and adequate washing. Optimize probe concentration and incubation time.
- No significant cell death with FeSO₄: The cell line may be resistant to ferroptosis. Confirm the expression of key ferroptosis-related proteins. Increase the concentration of FeSO₄ or the incubation time.
- Variable results: Ensure that the FeSO₄ solution is freshly prepared for each experiment to avoid oxidation. Maintain consistent cell seeding density and confluency.
- Confirmation of ferroptosis: To confirm that the observed cell death is indeed ferroptosis, it is crucial to demonstrate its reversal by ferroptosis inhibitors like Ferrostatin-1 and iron chelators like Deferoxamine.

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